molecular formula C18H27N7O3S B2914806 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide CAS No. 2034533-10-1

1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2914806
CAS No.: 2034533-10-1
M. Wt: 421.52
InChI Key: OPXQMJORBSMHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N7O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

Research has shown that derivatives of triazolo-pyrazine, including those similar in structure to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been evaluated for their antimicrobial properties. A study focusing on the synthesis and antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. This highlights the compound's potential application in developing new antimicrobial agents (Patil et al., 2021).

Herbicide Activity

The compound's analogs have been studied for their herbicidal activity, indicating its potential application in agriculture as a herbicide. Research into substituted triazolopyrimidine sulfonanilides has shown these compounds to inhibit acetohydroxyacid synthase, an enzyme crucial for plant growth, thereby acting as effective herbicides (Chen et al., 2009).

Cardiovascular Agents

Studies have also explored the cardiovascular applications of triazolo[1,5-a]pyrimidine derivatives, showing potential as coronary vasodilating and antihypertensive agents. This suggests that compounds with a similar framework might have therapeutic potential in treating cardiovascular diseases (Sato et al., 1980).

Insecticidal Agents

Another field of application is in pest control, where certain triazolo and pyrazine derivatives have been investigated for their insecticidal properties. These studies provide a foundation for further exploration of such compounds in developing new insecticides (Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides involved in many physiological and pathological processes.

Mode of Action

The compound acts as an inhibitor of the Neurokinin Receptor . By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological responses that are typically triggered by the tachykinins.

Properties

IUPAC Name

1-methylsulfonyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O3S/c1-13-21-22-17-16(19-7-12-25(13)17)23-8-5-15(6-9-23)20-18(26)14-3-10-24(11-4-14)29(2,27)28/h7,12,14-15H,3-6,8-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQMJORBSMHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.